molecular formula C17H16ClN3O2 B11944595 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one CAS No. 65971-04-2

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B11944595
CAS No.: 65971-04-2
M. Wt: 329.8 g/mol
InChI Key: AMKXALWPCTUCCS-UHFFFAOYSA-N
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Description

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroxyquinazolines .

Scientific Research Applications

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise as an antitumor agent, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((3-Chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is unique due to its specific structural features, such as the 3-chlorophenyl group and the hydroxypropylamine moiety. These features contribute to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

65971-04-2

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

3-[3-(3-chloroanilino)-2-hydroxypropyl]quinazolin-4-one

InChI

InChI=1S/C17H16ClN3O2/c18-12-4-3-5-13(8-12)19-9-14(22)10-21-11-20-16-7-2-1-6-15(16)17(21)23/h1-8,11,14,19,22H,9-10H2

InChI Key

AMKXALWPCTUCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(CNC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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